N-cycloheptyl-N~2~-[(2-{[(4-methoxyphenyl)carbonyl]amino}phenyl)carbonyl]isoleucinamide
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Overview
Description
N~1~-{1-[(CYCLOHEPTYLAMINO)CARBONYL]-2-METHYLBUTYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a complex organic compound with a unique structure that combines cycloheptylamino, methoxybenzoyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]-2-METHYLBUTYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the cycloheptylamino intermediate: This step involves the reaction of cycloheptylamine with a suitable carbonyl compound under controlled conditions.
Introduction of the methoxybenzoyl group: This step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired benzamide structure.
Final coupling reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(CYCLOHEPTYLAMINO)CARBONYL]-2-METHYLBUTYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in compounds with different substituents.
Scientific Research Applications
N~1~-{1-[(CYCLOHEPTYLAMINO)CARBONYL]-2-METHYLBUTYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]-2-METHYLBUTYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N- (1- ( (CYCLOHEXYLAMINO)CARBONYL)-2-PHENYLVINYL)BENZAMIDE
- Other benzamide derivatives with different substituents.
Uniqueness
N~1~-{1-[(CYCLOHEPTYLAMINO)CARBONYL]-2-METHYLBUTYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H37N3O4 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[1-(cycloheptylamino)-3-methyl-1-oxopentan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C28H37N3O4/c1-4-19(2)25(28(34)29-21-11-7-5-6-8-12-21)31-27(33)23-13-9-10-14-24(23)30-26(32)20-15-17-22(35-3)18-16-20/h9-10,13-19,21,25H,4-8,11-12H2,1-3H3,(H,29,34)(H,30,32)(H,31,33) |
InChI Key |
CTEKHPGZATWOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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